1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one
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Overview
Description
1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one is a chemical compound with a unique structure that includes an imidazolidinone ring substituted with an amino and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2-fluorobenzaldehyde with methylamine and a suitable isocyanate to form the imidazolidinone ring . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Fluorophenyl derivatives with reduced functional groups.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
Uniqueness
1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one is unique due to its specific substitution pattern and the presence of both an amino and fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12FN3O |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-(4-amino-2-fluorophenyl)-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C10H12FN3O/c1-13-4-5-14(10(13)15)9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
JJGWCVJNFRWASN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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